1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-
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Overview
Description
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused with a dioxole ring, which contains two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- can be synthesized through several synthetic routes. One common method involves the reaction of catechol with disubstituted halomethanes under specific conditions . The reaction typically requires a catalyst, such as iron(III) bromide, to facilitate the formation of the benzodioxole ring.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chloromethylation, nitrile formation, hydrolysis, and reduction . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of perfumes, photo initiators, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In cancer research, it may induce apoptosis in cancer cells by modulating microtubule assembly .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler benzodioxole compound without the methoxyethoxyethyl group.
1,3-Benzodioxole, 5-(1-propenyl)-: Contains a propenyl group instead of the methoxyethoxyethyl group.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: Contains a methoxy and propenyl group.
Uniqueness
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
101970-63-2 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
5-[1-(2-methoxyethoxy)ethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H16O4/c1-9(14-6-5-13-2)10-3-4-11-12(7-10)16-8-15-11/h3-4,7,9H,5-6,8H2,1-2H3 |
InChI Key |
STZRTUNMLCEUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)OCCOC |
Origin of Product |
United States |
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